molecular formula C11H14O B1368556 3-(4-Methoxy-3-methylphenyl)-1-propene CAS No. 40793-86-0

3-(4-Methoxy-3-methylphenyl)-1-propene

Cat. No.: B1368556
CAS No.: 40793-86-0
M. Wt: 162.23 g/mol
InChI Key: LBZCOWOTAUEBTI-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)-1-propene (CAS: 40793-86-0) is an aromatic allyl ether with the molecular formula C₁₁H₁₄O (MW: 162.23 g/mol). Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 3-position, and an allyl (-CH₂CHCH₂) chain at the 1-position . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of benzoxazinone derivatives for flame retardants and antibacterial agents .

Properties

IUPAC Name

1-methoxy-2-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)9(2)8-10/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZCOWOTAUEBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641134
Record name 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40793-86-0
Record name 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-3-methylphenyl)-1-propene typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with appropriate reagents under specific conditions. One common method includes the use of triisopropyl borate and 4-bromo-2-methylanisole . The reaction is carried out in the presence of a palladium catalyst, which facilitates the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxy-3-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 4-methoxy-3-methylbenzaldehyde or 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 3-(4-methoxy-3-methylphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The propene chain may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 3-(4-Methoxy-3-methylphenyl)-1-propene but differ in substituents, functional groups, or conjugation patterns:

Table 1: Structural Comparison
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Allyl ether, methoxy, methyl C₁₁H₁₄O 162.23 Reference compound
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone (MPNP) Propenone, naphthyl, methoxy C₂₀H₁₆O₂ 288.34 Conjugated ketone, extended π-system
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one Benzoxazinone, propenone, methoxy C₂₀H₁₆O₄ 336.34 Oxazinone ring, ketone moiety
3-(4-Methoxyphenyl)-1-phenyl-3-(toluene-4-sulfonyl)-propan-1-one Sulfonyl, propanone, methoxy C₂₃H₂₂O₄S 406.48 Sulfonyl group, ketone
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Diazenyl, propenone, methoxy C₂₀H₂₀N₄O₂ 356.40 Azo linkage, pyrrolidine substituent
1-(4-Methoxyphenyl)-3-p-tolyl-propenone (Z isomer) Propenone, methoxy, methyl C₁₇H₁₆O₂ 252.30 Conjugated ketone, Z-configuration

Physicochemical Properties

Table 2: Key Properties
Compound Name Boiling/Melting Point Solubility Spectral Data (Key Peaks)
This compound Not reported Likely lipophilic FT-IR: C-O (1250 cm⁻¹), C=C (1650 cm⁻¹)
MPNP Not reported Moderate in DMSO UV-vis: λₘₐₓ ~350 nm (π→π* transition)
Benzoxazinone derivative 180–185°C (decomp.) Insoluble in water ¹H NMR: δ 8.2 (s, oxazinone ring protons)
3FP Not reported Soluble in acetone FT-IR: N=N (1450 cm⁻¹), C=O (1700 cm⁻¹)

Biological Activity

3-(4-Methoxy-3-methylphenyl)-1-propene, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a propene chain attached to a phenyl ring that includes methoxy and methyl substituents. This structural arrangement influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Additionally, the compound has shown antifungal activity against strains such as Candida albicans, further supporting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity could have implications for treating conditions characterized by chronic inflammation.

The biological activity of this compound is largely attributed to its structural features:

  • Substituent Influence : The methoxy and methyl groups enhance the compound's binding affinity to enzymes and receptors, which may modulate their activity.
  • Reactivity : The propene moiety allows for electrophilic interactions with nucleophiles in biological systems, potentially leading to covalent modifications of target proteins.

Study on Antibacterial Activity

A study conducted by researchers at a university evaluated the antibacterial effects of various derivatives of this compound. The findings indicated that modifications to the phenyl ring significantly impacted antibacterial efficacy. For instance, the introduction of halogen substituents enhanced activity against resistant bacterial strains .

Exploration in Drug Development

In a separate study focused on drug development, this compound was assessed for its potential as a lead compound in treating infections caused by resistant bacteria. The results showed promise for further development into therapeutic agents due to its favorable pharmacokinetic properties and low toxicity profiles observed in preliminary tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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